Methyl 5-amino-2-cyanobenzoate
Description
Methyl 5-amino-2-cyanobenzoate (C₉H₈N₂O₂) is a benzoate ester derivative featuring a cyano (-CN) group at the 2-position and an amino (-NH₂) group at the 5-position of the aromatic ring. Its molecular structure (SMILES: COC(=O)C1=C(C=CC(=C1)N)C#N) grants it unique electronic and steric properties. The compound’s collision cross-section (CCS) data, predicted via computational methods, reveal distinct adduct-specific behaviors (e.g., [M+H]+ CCS: 138.4 Ų, [M+Na]+ CCS: 149.5 Ų), which are critical for mass spectrometry-based identification .
Properties
IUPAC Name |
methyl 5-amino-2-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJNJFHFMGGUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947494-53-3 | |
| Record name | methyl 5-amino-2-cyanobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Mediated Cyanation of Bromo Precursors
The most widely documented synthesis of methyl 5-amino-2-cyanobenzoate involves the nucleophilic substitution of a bromo intermediate with cyanide under copper catalysis. This method, detailed in patent WO2007/99200, utilizes 5-amino-2-bromobenzoic acid methyl ester as the starting material.
Reaction Conditions and Mechanism
In a representative procedure, 5-amino-2-bromobenzoic acid methyl ester (14.27 g, 62.0 mmol) is combined with copper(I) cyanide (CuCN, 6.11 g, 68.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 130 mL). The mixture is heated to 150°C under nitrogen for 1 hour and 10 minutes, facilitating a Ullmann-type coupling reaction. The elevated temperature promotes the formation of a copper-aryl intermediate, which undergoes cyanation via a three-center transition state.
Key parameters influencing yield include:
- Catalyst stoichiometry : A 10% molar excess of CuCN relative to the bromoester ensures complete conversion.
- Solvent selection : DMF’s high polarity (dielectric constant ε = 36.7) stabilizes charged intermediates while maintaining CuCN solubility.
- Inert atmosphere : Nitrogen purging prevents oxidation of Cu(I) to inactive Cu(II) species.
Work-up and Purification
Post-reaction, the mixture is cooled to 70°C and quenched in a 1:2 v/v ammonia-water solution (12.5% NH3, 500 mL; H2O, 250 mL). This alkaline medium protonates excess cyanide ions, forming soluble ammonium cyanate while precipitating copper hydroxides. Three sequential ethyl acetate extractions (250 mL each) recover the product, with subsequent washes using 12.5% NH3 to remove residual copper complexes.
The combined organic layers are dried over sodium sulfate and concentrated under reduced pressure. Crude yields typically exceed 70%, though purification via silica gel chromatography may be required for analytical-grade material.
Spectroscopic Characterization
The product’s structure is confirmed through $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$):
- δ 3.86 (s, 3H, OCH3)
- δ 6.46 (br s, 2H, NH2)
- δ 6.80 (dd, $$ J = 8.5 \, \text{Hz}, 2.4 \, \text{Hz} $$, 1H, Ar-H)
- δ 7.23 (d, $$ J = 2.3 \, \text{Hz} $$, 1H, Ar-H)
- δ 7.51 (d, $$ J = 8.5 \, \text{Hz} $$, 1H, Ar-H)
The absence of bromine-coupled splitting in the aromatic region confirms complete substitution.
Alternative Synthetic Pathways and Intermediate Derivatives
While direct cyanation dominates industrial production, academic studies explore indirect routes through functional group interconversion.
Hydroxyl-to-Cyano Conversion
Methyl 5-amino-2-hydroxybenzoate (CAS 42753-75-3) serves as a potential precursor via dehydration of its diazonium intermediate. However, this method remains largely theoretical due to competing side reactions. The hydroxyl analogue exhibits distinct physical properties:
| Property | Methyl 5-Amino-2-Hydroxybenzoate | This compound |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | C₉H₈N₂O₂ |
| Molecular Weight (g/mol) | 167.16 | 176.17 |
| Melting Point (°C) | 95–99 | Not reported |
| Boiling Point (°C) | 319.2 (at 760 mmHg) | >300 (decomposes) |
Data from suggests that introducing electron-withdrawing cyano groups increases thermal stability compared to hydroxyl derivatives.
Sulfonation-Amination Approaches
A Chinese patent (CN1884259A) describes the preparation of 2-methoxy-5-aminosulfonylbenzoate through sequential sulfonation and amination. Though targeting a sulfonamide, the methodology informs potential adaptations:
- Esterification : Methyl salicylate reacts with dimethyl sulfate in toluene under basic conditions to form methyl o-methoxybenzoate.
- Sulfonation : Chlorosulfonic acid at 40–50°C introduces the sulfonyl chloride moiety.
- Amination : Gaseous NH3 alkalizes the reaction medium, yielding the sulfonamide.
Adapting this sequence for cyano incorporation would require replacing sulfonation with nitrile installation, potentially via Rosenmund–von Braun reaction conditions.
Reaction Optimization and Catalytic Considerations
Recent studies on analogous copper-catalyzed couplings provide insights into yield enhancement strategies. A Royal Society of Chemistry investigation optimized similar benzamide syntheses using CuCl₂ and potassium acetate (KOAc):
| CuCl₂ Equiv | KOAc Equiv | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.0 | 1.0 | 150 | 33 |
| 3.0 | 3.0 | 150 | 75 |
| 3.0 | 3.0 | 150 (N₂ balloon) | 87 |
Data from demonstrates that increasing both catalyst and base equivalents under inert atmospheres maximizes yield by suppressing oxidative side reactions. These findings directly apply to this compound synthesis, where CuCN’s air sensitivity necessitates rigorous oxygen exclusion.
Industrial-Scale Production Challenges
Scaling the laboratory procedure introduces practical constraints:
- Copper waste management : Post-reaction mixtures contain Cu(OH)₂ precipitates requiring neutralization before disposal.
- DMF recycling : High-boiling DMF (153°C) complicates solvent recovery via distillation. Alternative solvents like dimethylacetamide (DMAc) offer lower viscosity but higher cost.
- Cyanide safety : Implementing HCN scrubbers and real-time gas monitoring is critical given CuCN’s thermal decomposition risks.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Methyl 5-nitro-2-cyanobenzoate.
Reduction: Methyl 5-amino-2-aminomethylbenzoate.
Substitution: Methyl 5-halo-2-cyanobenzoate or methyl 5-alkylamino-2-cyanobenzoate.
Scientific Research Applications
Pharmaceutical Applications
Methyl 5-amino-2-cyanobenzoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow it to be involved in:
- Drug Development : It is particularly noted for its role in developing anti-inflammatory and analgesic drugs. The compound enhances the therapeutic efficacy of these medications by acting on specific biochemical pathways .
- Antiparasitic Agents : Research indicates that derivatives of this compound can inhibit the growth of parasites such as Trypanosoma brucei, which causes sleeping sickness. Studies have shown that certain analogs exhibit significant growth inhibition at low concentrations, making them promising candidates for further development .
Case Study: Antiparasitic Activity
A study evaluated the efficacy of this compound derivatives against T. brucei parasites, showing promising results with over 70% growth inhibition at a concentration of 10 µM. This highlights the compound's potential in treating neglected tropical diseases .
Agricultural Applications
In agriculture, this compound is utilized in formulating agrochemicals. Its applications include:
- Pest Control : The compound can be incorporated into formulations that target agricultural pests, improving crop yield and sustainability.
- Plant Growth Regulation : It has been studied for its effects on plant growth, potentially enhancing nutrient uptake and stress resistance .
Material Science
The compound's incorporation into polymer formulations leads to enhanced material properties:
- Thermal Stability : this compound contributes to the thermal stability of polymers, making them suitable for high-temperature applications.
- Mechanical Strength : The addition of this compound improves the mechanical properties of materials, which is beneficial for manufacturing durable products .
Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent:
- Detection and Quantification : The compound aids in various analytical methods to detect and quantify other chemical substances, essential for quality control in laboratories .
Biotechnology
The compound also finds applications in biotechnology:
Mechanism of Action
The mechanism of action of methyl 5-amino-2-cyanobenzoate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Key Observations :
- Electron Effects: The cyano group in this compound withdraws electron density, polarizing the aromatic ring and enhancing reactivity toward nucleophilic substitution compared to methoxy (-OCH₃) or methyl (-CH₃) substituents .
- Solubility : Hydroxy (-OH) and acetamido (-NHAc) groups in related compounds improve aqueous solubility, whereas -CN and -Cl reduce it due to increased hydrophobicity .
Predicted Physicochemical Properties
Table 2: Collision Cross-Section (CCS) and Adduct Behavior
Insights :
- Data gaps for other compounds highlight the need for experimental CCS validation to enable comparative mass spectrometry workflows.
Biological Activity
Methyl 5-amino-2-cyanobenzoate, an organic compound with the molecular formula C₉H₈N₂O₂, is increasingly recognized for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data and case studies.
- Molecular Formula : C₉H₈N₂O₂
- Molecular Weight : 176.17 g/mol
- IUPAC Name : this compound
- CAS Number : 947494-53-3
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Its amino and cyano groups allow it to modulate enzyme activity, potentially influencing metabolic pathways. The exact mechanism is still under investigation, but similar compounds have shown promise in inhibiting specific enzymes linked to disease processes.
Anticancer Properties
Research has indicated that this compound may possess anticancer properties. A study demonstrated its effectiveness in inhibiting cell proliferation in various cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer therapies.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory potential. Preliminary studies have shown that it can reduce inflammatory markers in vitro, indicating a possible application in treating inflammatory diseases.
Case Studies and Research Findings
-
Cell Proliferation Inhibition :
- A study conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 10 to 20 µM.
- The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and PARP cleavage.
-
Anti-inflammatory Activity :
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by approximately 50% at concentrations of 25 µM.
- This suggests its potential utility in developing treatments for conditions like rheumatoid arthritis or other inflammatory disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| Methyl 3-amino-5-cyanobenzoate | 199536-01-1 | 0.96 | Different position of amino group |
| Methyl 4-amino-3-cyanobenzoate | 159847-80-0 | 0.92 | Contains a different substitution pattern |
| Methyl 2-amino-5-cyanobenzoate | 10058039 | 0.89 | Variation in amino group positioning |
This table highlights how variations in substitution patterns can lead to differences in reactivity and biological activity.
Applications in Medicinal Chemistry
This compound is being explored for various applications:
- Drug Development : As a potential lead compound for new anti-inflammatory and anticancer drugs.
- Biochemical Probes : Investigated for its ability to interact with specific biological targets, aiding in understanding disease mechanisms.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Methyl 5-amino-2-cyanobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nitration followed by selective reduction. For example, starting with methyl 5-nitro-2-cyanobenzoate, catalytic hydrogenation (H₂/Pd-C in ethanol) or tin(II) chloride in hydrochloric acid reduces the nitro group to an amine. Critical factors include maintaining a neutral pH to prevent ester hydrolysis and controlling reaction time to avoid over-reduction of the cyano group. Characterization via ¹H NMR (to confirm aromatic protons and NH₂ signals) and IR spectroscopy (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹) is essential for validation .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : A combination of techniques ensures accuracy:
- ¹H NMR : Identifies aromatic protons (δ 6.5–8.0 ppm) and NH₂ protons (δ ~5.5 ppm, broad if not exchanged).
- IR Spectroscopy : Detects cyano (C≡N, ~2200 cm⁻¹) and ester (C=O, ~1700 cm⁻¹) functional groups.
- Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 193).
- X-ray Crystallography : Provides definitive structural elucidation when single crystals are obtained .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
- Methodological Answer : The amino (-NH₂) and cyano (-CN) groups drive reactivity. The amino group participates in acylation (e.g., with acetyl chloride) or condensation reactions (e.g., forming Schiff bases), while the cyano group can be hydrolyzed to carboxylic acids or amidoximes. Steric and electronic effects from the substituents (e.g., electron-withdrawing cyano group) direct electrophilic substitution to specific ring positions .
Advanced Research Questions
Q. How can competing side reactions during synthesis (e.g., ester hydrolysis or cyano group reduction) be mitigated?
- Methodological Answer :
- Ester Hydrolysis : Use aprotic solvents (e.g., THF) and avoid strong acids/bases. Catalytic hydrogenation (H₂/Pd-C) under neutral conditions minimizes hydrolysis.
- Cyano Reduction : Limit reaction time and use mild reducing agents (e.g., H₂/Pd at low pressure vs. SnCl₂). Protecting the cyano group as a thioamide (via P₂S₅) temporarily may also prevent reduction .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer : Systematic reviews (following COSMOS-E guidelines) should assess variables:
- Purity : Validate via HPLC (>95% purity).
- Assay Conditions : Compare cell lines, concentrations, and incubation times.
- Structural Confirmation : Ensure derivatives are characterized by NMR and MS.
Meta-analyses can identify trends, while dose-response studies clarify potency discrepancies. Collaborative replication with original authors reduces methodological variability .
Q. How do electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The cyano group (-CN) is electron-withdrawing, activating the ring for NAS at positions ortho and para to itself. The amino group (-NH₂), being electron-donating, directs nucleophiles to meta positions via resonance. Computational modeling (e.g., DFT) predicts charge distribution, while Hammett plots correlate substituent effects with reaction rates. Experimental validation via kinetic studies (e.g., varying substituents) confirms mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
